Oleocanthal

Übersicht

Beschreibung

Oleocanthal is a natural phenolic compound found in extra-virgin olive oil. It is a type of phenylethanoid and is responsible for the characteristic burning sensation in the throat when consuming high-quality olive oil . This compound is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific fields .

Wissenschaftliche Forschungsanwendungen

Oleocanthal has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying phenolic compounds and their reactions.

Biology: This compound is studied for its role in cellular processes, including apoptosis and inflammation.

Industry: This compound is explored for its use in food preservation and as a natural additive in cosmetics.

Wirkmechanismus

Target of Action

Oleocanthal, a minor constituent of olive oil, primarily targets the cyclo-oxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and thromboxane, which are produced in response to inflammatory or toxic stimuli . This compound also targets proteins associated with metastasis (cancer progression) and angiogenesis (new blood vessel formation) .

Mode of Action

This compound acts in a similar way to Ibuprofen, exhibiting activity as a COX enzyme inhibitor . By blocking COX-1 and COX-2 activity, this compound achieves its powerful anti-inflammatory actions . It also disrupts the proteins associated with metastasis and angiogenesis, thereby inhibiting the spread of cancer cells and the formation of new tumors .

Biochemical Pathways

This compound’s anti-inflammatory action is achieved by reducing the formation of pro-inflammatory prostaglandins . It also attenuates the inflammatory enzymes COX-1 and COX-2 . Furthermore, this compound has been shown to inhibit the upregulation of proinflammatory signaling molecules, including interleukin-1β (IL-1β), interleukin-6 (IL-6), macrophage inflammatory protein-1α (MIP-1α), tumour necrosis factor-α (TNF-α), and granulocyte-macrophage-colony-stimulating factor (GM-CSF) .

Pharmacokinetics

It is known that this compound is a secoiridoid found in olive oil . Its production occurs as a result of multiple enzymatic reactions during extra virgin olive oil (EVOO) production and processing .

Result of Action

This compound exhibits strong anti-inflammatory activities . It has been reported to suppress melanoma, breast, liver, and colon cancer cells . Neurological studies have focused on the effects of this compound against Alzheimer’s disease, where it improved the clearance of the amyloid-beta protein from neurons and reduced the inflammation of astrocytes .

Action Environment

The action of this compound is influenced by the environment in which it is consumed. The Mediterranean diet, which includes a high intake of olive oil, is associated with lower incidences of cancer, cardiovascular disease, metabolic diseases, Alzheimer’s disease, and osteoporosis . Therefore, the consumption of this compound in the diet, particularly through olive oil, may enhance its therapeutic potential .

Biochemische Analyse

Biochemical Properties

Oleocanthal plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition is similar to the action of ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID) . Additionally, this compound has been shown to interact with lysosomal membranes, leading to lysosomal membrane permeabilization in cancer cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound induces lysosomal membrane permeabilization in cancer cells, leading to cell death . It also affects the expression of genes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. This compound binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also induces lysosomal membrane permeabilization in cancer cells, leading to the release of lysosomal enzymes and subsequent cell death . Furthermore, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer properties over time, although its potency may decrease with prolonged storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits anti-inflammatory and anticancer effects without significant toxicity . At high doses, this compound can cause adverse effects, including gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau or diminish at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as COX and lysosomal enzymes, influencing metabolic flux and metabolite levels . This compound also affects the levels of various metabolites involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound accumulates in specific tissues, such as the liver and gastrointestinal tract, where it exerts its effects . Its localization and accumulation are influenced by factors such as dosage and duration of exposure .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in lysosomes, where it induces lysosomal membrane permeabilization and subsequent cell death in cancer cells . This compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Oleocanthal kann über verschiedene chemische Wege synthetisiert werden. Ein gängiges Verfahren beinhaltet die Veresterung von Tyrosol mit Elenolsäure . Die Reaktion erfordert in der Regel einen sauren Katalysator und wird unter Rückflussbedingungen durchgeführt. Ein weiterer Syntheseweg beinhaltet die Oxidation von Oleuropein, einer verwandten Verbindung, die in Olivenöl vorkommt, gefolgt von Hydrolyse und Veresterung .

Industrielle Produktionsverfahren

Im industriellen Bereich wird this compound hauptsächlich aus nativem Olivenöl extra gewonnen. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um this compound von der Ölmatrix zu trennen . Die extrahierte Verbindung wird dann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oleocanthal unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von this compound kann Alkoholderivate liefern.

Substitution: This compound kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Ester-Funktionsgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie Alkohole, Chinone und substituierte Ester .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Mechanismen aus:

Entzündungshemmend: Es hemmt die Cyclooxygenase (COX)-Enzyme, ähnlich wie nichtsteroidale Antirheumatika (NSAR) wie Ibuprofen.

Antioxidativ: This compound fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.

Neuroprotektiv: This compound verbessert die Clearance von Amyloid-beta-Proteinen, die an der Alzheimer-Krankheit beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oleuropein: Eine weitere phenolische Verbindung, die in Olivenöl vorkommt, bekannt für ihre antioxidativen Eigenschaften.

Hydroxytyrosol: Ein starkes Antioxidans, das ebenfalls in Olivenöl vorkommt.

Tyrosol: Ein Vorläufer von Oleocanthal mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit

This compound ist einzigartig durch seine dualen entzündungshemmenden und antioxidativen Eigenschaften, die bei ähnlichen Verbindungen nicht so stark ausgeprägt sind . Seine Fähigkeit, die Wirkung von Ibuprofen nachzuahmen, während es gleichzeitig eine natürliche Verbindung ist, macht es besonders wertvoll für therapeutische Anwendungen .

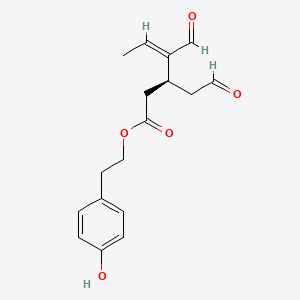

Eigenschaften

CAS-Nummer |

289030-99-5 |

|---|---|

Molekularformel |

C17H20O5 |

Molekulargewicht |

304.34 g/mol |

IUPAC-Name |

2-(4-hydroxyphenyl)ethyl (Z)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2+ |

InChI-Schlüssel |

VPOVFCBNUOUZGG-JLZUIIAYSA-N |

SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Isomerische SMILES |

C/C=C(\C=O)/C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Kanonische SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

289030-99-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Oleocanthal; Deacetoxy ligstroside aglycon; (-)-Oleocanthal. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

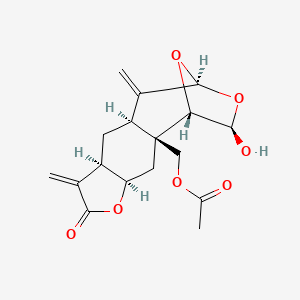

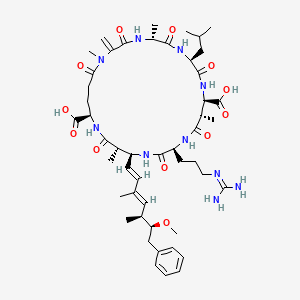

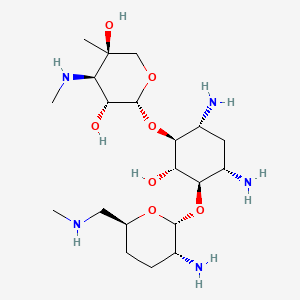

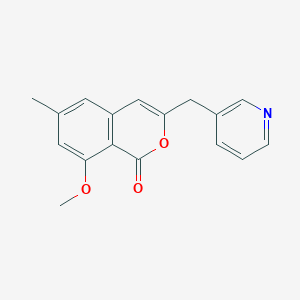

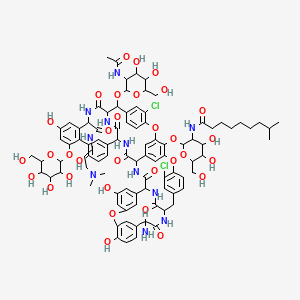

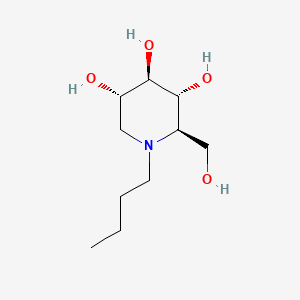

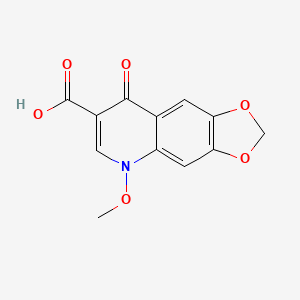

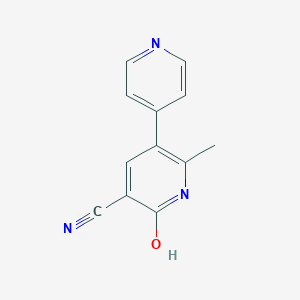

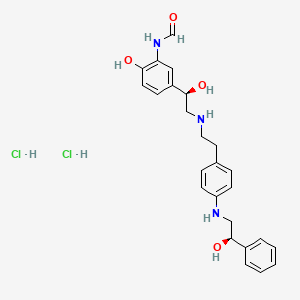

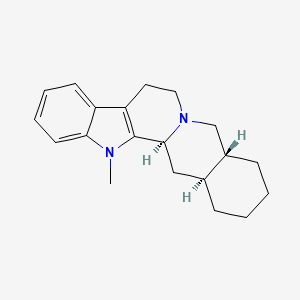

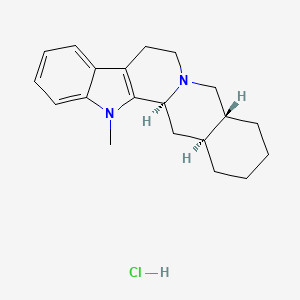

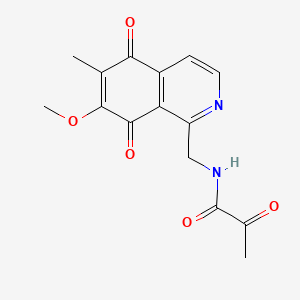

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.